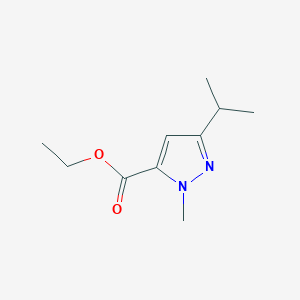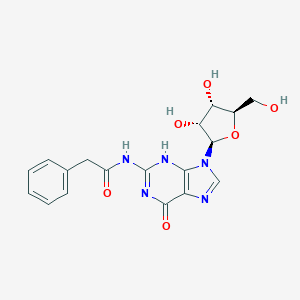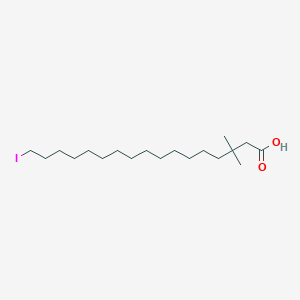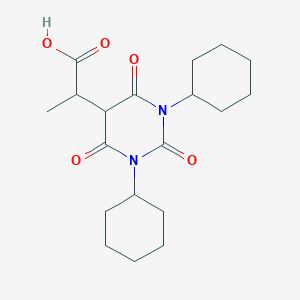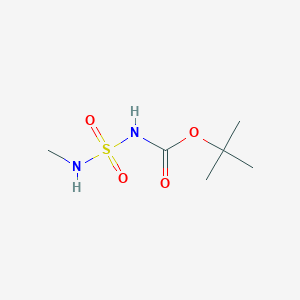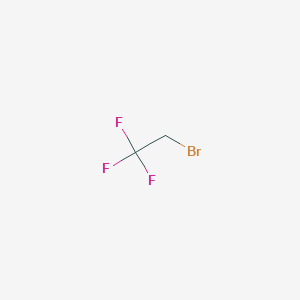
2-Bromo-1,1,1-trifluoroethane
Overview
Description
2-Bromo-1,1,1-trifluoroethane is a chemical compound with the empirical formula C2H2BrF3 . It has a molecular weight of 162.94 and a CAS Number of 421-06-7 .
Molecular Structure Analysis
The IUPAC Standard InChI for 2-Bromo-1,1,1-trifluoroethane isInChI=1S/C2H2BrF3/c3-1-2(4,5)6/h1H2 . This structure can be viewed as a 2D Mol file or as a computed 3D SD file . Physical And Chemical Properties Analysis
2-Bromo-1,1,1-trifluoroethane has a vapor density of 5.6 (vs air), a vapor pressure of 11.24 psi at 20 °C, a refractive index n20/D of 1.3316 (lit.), a boiling point of 26-27 °C (lit.), a melting point of -94 °C (lit.), and a density of 1.788 g/mL at 25 °C (lit.) .Scientific Research Applications
Synthesis of Fluorinated Compounds
2-Bromo-1,1,1-trifluoroethane: is widely used in the synthesis of fluorinated organic compounds. Due to its trifluoromethyl group, it serves as a precursor for introducing fluorine atoms into various molecular frameworks, which is particularly valuable in the pharmaceutical industry where fluorination can greatly affect the biological activity of a compound .
Solvent and Reagent in Organic Chemistry
In organic synthesis, 2-Bromo-1,1,1-trifluoroethane is utilized as a solvent and reagent. Its unique properties, such as a high vapor pressure and density, make it suitable for reactions that require specific environmental conditions .
Studies on Halogen Bonding
This compound is also instrumental in research focused on halogen bonding—an area of study that explores the non-covalent interactions involving halogens. These interactions are crucial for the design of new materials and the understanding of biological systems .
Gas-Phase Kinetics Research
The kinetics of 2-Bromo-1,1,1-trifluoroethane in the gas phase is of interest in atmospheric chemistry. Researchers study its reactivity and decomposition pathways to understand its environmental impact and behavior in the atmosphere .
Development of Anesthetics
Derivatives of 2-Bromo-1,1,1-trifluoroethane , such as halothane, have been studied for their anesthetic properties. While halothane itself is no longer commonly used, the study of its mechanism of action continues to inform the development of newer, safer anesthetics .
Material Science Applications
In material science, 2-Bromo-1,1,1-trifluoroethane is used to modify the surface properties of materials. Its application in the development of hydrophobic and oleophobic surfaces is particularly noteworthy, as these properties are essential for creating self-cleaning and anti-fouling materials .
Safety and Hazards
While specific safety and hazard information for 2-Bromo-1,1,1-trifluoroethane was not found in the search results, it is generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Ensure adequate ventilation and avoid ingestion and inhalation .
Mechanism of Action
Target of Action
2-Bromo-1,1,1-trifluoroethane, also known as Halothane, is primarily used as a general anesthetic . It targets the central nervous system, specifically the brain, to induce a state of anesthesia .
Mode of Action
Halothane works by altering the activity of certain receptors in the brain, such as GABA and glutamate receptors, which play a crucial role in transmitting signals in the brain . By enhancing the activity of inhibitory GABA receptors and reducing the activity of excitatory glutamate receptors, halothane decreases overall neuronal activity, leading to a loss of consciousness .
Biochemical Pathways
In addition to its anesthetic effects, halothane also inhibits the synthesis of 5-hydroxytryptamine in brain tissue, probably at the tryptophan hydroxylase step . This effect is believed to be independent of its anesthetic properties .
Pharmacokinetics
Halothane is administered via inhalation and is metabolized in the liver, specifically by the CYP2E1 enzyme . It is excreted through the kidneys and respiratory system . Its blood/gas partition coefficient of 2.4 makes it an agent with moderate induction and recovery time .
Result of Action
The primary result of halothane’s action is the induction of general anesthesia, characterized by a loss of consciousness and a decrease in response to stimuli . It also induces muscle relaxation and reduces pain sensitivity by altering tissue excitability .
Action Environment
The efficacy and stability of halothane can be influenced by various environmental factors. It is also unclear whether its usage during pregnancy is harmful to the fetus, and its use during a C-section is generally discouraged .
properties
IUPAC Name |
2-bromo-1,1,1-trifluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2BrF3/c3-1-2(4,5)6/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNJHEHAYZJBHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074324 | |
| Record name | 2-Bromo-1,1,1-trifluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1,1,1-trifluoroethane | |
CAS RN |
421-06-7, 30283-91-1 | |
| Record name | 2-Bromo-1,1,1-trifluoroethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=421-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1,1,1-trifluoroethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000421067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethane, bromotrifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030283911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-1,1,1-trifluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1,1,1-trifluoroethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.366 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BROMO-1,1,1-TRIFLUOROETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L33M92UWM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: According to the research, 2-bromo-1,1,1-trifluoroethane did not liberate fluoride ions when incubated with NADPH-reduced microsomes under either air or nitrogen atmospheres. [] This suggests that it might not undergo the same reductive metabolism as halothane, which does release fluoride under similar conditions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



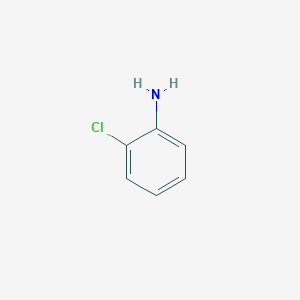
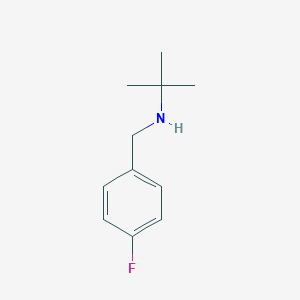


![2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro-](/img/structure/B154055.png)

